3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile
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Overview
Description
3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a hydrazone linkage, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile typically involves the condensation of 2,3-dihydroxybenzaldehyde with a hydrazine derivative of benzothiazole under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate its activity and specificity. Additionally, the presence of the hydrazone linkage and nitrile group may enable the compound to participate in redox reactions and covalent bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-dihydroxybenzylidene)amino]benzamide
- (2Z)-2-(2,3-Dihydroxybenzylidene)-3-oxobutanoic acid
Uniqueness
Compared to similar compounds, 3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is unique due to the presence of the benzothiazole ring and the nitrile group. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14N4O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[[(E)-(2,3-dihydroxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |
InChI |
InChI=1S/C17H14N4O4S/c18-9-4-10-21(19-11-12-5-3-7-14(22)16(12)23)17-13-6-1-2-8-15(13)26(24,25)20-17/h1-3,5-8,11,22-23H,4,10H2/b19-11+ |
InChI Key |
HVUBFAZBFQFTKR-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=C(C(=CC=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
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